molecular formula C9H11NO5S B12293516 2-amino-3-(4-sulfophenyl)propanoic Acid

2-amino-3-(4-sulfophenyl)propanoic Acid

Katalognummer: B12293516
Molekulargewicht: 245.25 g/mol
InChI-Schlüssel: ALQIUGWFHKQQHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-(4-sulfophenyl)propanoic acid is an organic compound with the molecular formula C9H11NO5S. It is a derivative of phenylalanine, where the phenyl group is substituted with a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-sulfophenyl)propanoic acid typically involves the sulfonation of phenylalanine derivatives. One common method is the reaction of phenylalanine with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-(4-sulfophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, sulfonamides, and sulfonate esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-amino-3-(4-sulfophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-3-(4-sulfophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-3-(4-sulfophenyl)propanoic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C9H11NO5S

Molekulargewicht

245.25 g/mol

IUPAC-Name

2-amino-3-(4-sulfophenyl)propanoic acid

InChI

InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)

InChI-Schlüssel

ALQIUGWFHKQQHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.